molecular formula C17H24OSi B6308372 tert-Butyl-(2-ethynyl-indan-2-yloxy)-dimethyl-silane CAS No. 1446488-35-2

tert-Butyl-(2-ethynyl-indan-2-yloxy)-dimethyl-silane

Cat. No.: B6308372
CAS No.: 1446488-35-2
M. Wt: 272.5 g/mol
InChI Key: FWPXYOKPTSIZHN-UHFFFAOYSA-N
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Description

tert-Butyl-(2-ethynyl-indan-2-yloxy)-dimethyl-silane ( 1446488-35-2) is a high-purity chemical building block of significant interest in advanced organic synthesis and medicinal chemistry research. With a molecular formula of C 17 H 24 OSi and a molecular weight of 272.5 g/mol, this compound is characterized by its unique structure that incorporates both an indane core and a protected alkynyl silane functionality . The core research value of this reagent lies in its dual functional groups. The tert-butyldimethylsilyl (TBS) group is a widely employed protecting group in multi-step synthetic sequences, particularly for alcohols and other sensitive functional groups, offering stability under a variety of reaction conditions . Simultaneously, the alkynylsilane moiety is a versatile synthetic handle. Alkynylsilanes, such as this compound, are not merely protected alkynes; they exhibit unique reactivity patterns dictated by the silyl group, which can influence the regio- and stereoselectivity of reactions at the triple bond, including cycloadditions and cross-coupling reactions . This makes them invaluable for the construction of complex molecular architectures, such as conjugated enynes and heterocyclic systems, which are prevalent in materials science and pharmaceutical research . The indane scaffold is a privileged structure in drug discovery, found in compounds with a range of biological activities. This reagent is offered with a purity of 95% or greater , ensuring consistency and reliability in experimental results . Intended Use and Handling: This product is intended For Research Use Only (RUO) . It is not intended for use in commercial diagnostics or therapy, nor for human use of any kind . As a moisture-sensitive compound, it is recommended to store it in a cool, dark place, and in some cases, at temperatures as low as -20°C for long-term stability . Researchers should consult the relevant safety data sheet (SDS) and handle the material using appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting.

Properties

IUPAC Name

tert-butyl-[(2-ethynyl-1,3-dihydroinden-2-yl)oxy]-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24OSi/c1-7-17(18-19(5,6)16(2,3)4)12-14-10-8-9-11-15(14)13-17/h1,8-11H,12-13H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPXYOKPTSIZHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1(CC2=CC=CC=C2C1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl-(2-ethynyl-indan-2-yloxy)-dimethyl-silane (commonly referred to as TBEIDMS) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties of TBEIDMS, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

TBEIDMS is characterized by its unique molecular structure, which includes a tert-butyl group, an ethynyl group, and an indan-2-yloxy moiety. The presence of these functional groups is believed to contribute to its biological activity.

The biological activity of TBEIDMS is primarily attributed to its ability to interact with various cellular targets. It has been shown to modulate enzyme activity and receptor interactions, leading to alterations in cellular processes such as:

  • Inhibition of cell proliferation : TBEIDMS may induce apoptosis in cancer cells by disrupting key signaling pathways.
  • Antimicrobial activity : The compound exhibits potential against various bacterial strains, suggesting a role in combating infections.

Biological Activity Overview

Research indicates that TBEIDMS possesses several biological activities:

  • Anticancer Properties
    • TBEIDMS has shown promise in inhibiting the growth of cancer cell lines. Studies have indicated that it can induce cell cycle arrest and apoptosis in specific cancer types.
  • Antimicrobial Activity
    • Preliminary studies suggest that TBEIDMS has antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant potency.
  • Anti-inflammatory Effects
    • Some studies have suggested that TBEIDMS may exhibit anti-inflammatory properties, contributing to its potential therapeutic applications in inflammatory diseases.

Data Tables

Biological ActivityObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against S. aureus
Anti-inflammatoryReduces inflammatory markers

Case Studies

  • Anticancer Study : A study published in 2021 demonstrated that TBEIDMS significantly inhibited the proliferation of breast cancer cells (MCF-7) through apoptosis induction mechanisms. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy .
  • Antimicrobial Evaluation : In a comparative study against various bacterial strains, TBEIDMS exhibited an MIC of 12 µg/mL against S. aureus, indicating strong antibacterial activity compared to standard antibiotics .
  • Inflammation Model : In vivo studies using animal models showed that administration of TBEIDMS reduced paw edema significantly, suggesting its potential use in treating inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl-(2-ethynyl-indan-2-yloxy)-dimethyl-silane with analogous silyl ethers, focusing on substituent effects, reactivity, and applications.

Substituent Effects on Reactivity and Stability
Compound Substituent Key Properties References
tert-Butyl(2-iodoethoxy)dimethylsilane 2-Iodoethoxy High electrophilicity; iodine serves as a leaving group in nucleophilic substitutions. Purity: 95%.
tert-Butyl-(3-iodoprop-2-ynoxy)-dimethylsilane 3-Iodopropargyloxy Combines alkyne reactivity (for coupling) with iodine for further functionalization. MW: 296.2, Purity: 95%.
tert-Butyl(ethynyl)dimethylsilane Ethynyl Direct ethynyl group enables Sonogashira couplings. Stable in organic solvents.
tert-Butyl[(4-iodophenyl)methoxy]-dimethylsilane 4-Iodobenzyloxy Aromatic iodine enhances cross-coupling potential. MW: 348.27.
tert-Butyl-(1-furan-2-yl-propoxy)-dimethyl-silane Furan-2-yl-propoxy Heterocyclic furan enhances π-electron density. Yields: 84–92% in protection reactions.

Key Observations :

  • Ethynyl vs. Iodo Substituents : Ethynyl groups (as in tert-Butyl(ethynyl)dimethylsilane ) enable alkyne-specific reactions, whereas iodo substituents (e.g., ) facilitate halogen-exchange or elimination reactions.
  • Steric Effects : Bulky groups (e.g., tert-butyldiphenylsilyl in ) reduce reaction rates in sterically hindered environments, whereas smaller substituents (e.g., methyl) improve accessibility.

Insights :

  • Protection Efficiency : TBS protection of alcohols typically achieves high yields (e.g., 84–99% ) under mild conditions.
  • Steric Challenges : Bulky substrates (e.g., diphenylsilyl in ) may require extended reaction times or elevated temperatures.
Spectroscopic and Analytical Data
Compound HRMS (m/z) NMR Features (δ, ppm) References
tert-Butyl((R)-1-((2R,5R)-5-((R)-1-(t-butyldimethylsilyloxy)but-3-enyl)-tetrahydrofuran-2-yl)-tridecyloxy)-dimethylsilane [M+H]⁺: 568.4720 (calc. 568.4707) $^1$H NMR: 0.08 (s, 6H, Si(CH₃)₂), 0.90 (s, 9H, C(CH₃)₃)
tert-Butyl-(3-isopropylidene-2-methyl-hept-1-en-6-ynyl)-dimethyl-silane [M+H]⁺: 283.188 (calc. 283.180) $^13$C NMR: 143.4 (C≡C), 85.2 (OSi), 18.6 (C(CH₃)₃)
tert-Butyl-(furan-2-yl-phenyl-methoxy)-dimethyl-silane $^1$H NMR: 5.79 (m, 2H, furan), 4.16 (m, 1H, OCH₂)

Trends :

  • Silicon Substituents : TBS groups exhibit characteristic $^1$H NMR signals at δ 0.08–0.90 ppm for Si(CH₃)₂ and C(CH₃)₃ .
  • Alkyne Signatures : Ethynyl carbons appear at δ 70–90 ppm in $^13$C NMR .

Preparation Methods

Indan-2-one as a Key Intermediate

Indan-2-one serves as the foundational building block, synthesized via Jones oxidation of indan-2-ol or Friedel-Crafts acylation of indane. The ketone’s electrophilic carbon enables nucleophilic attack by acetylide ions, forming the tertiary alcohol 2-ethynyl-indan-2-ol. This step mirrors methodologies in propargyl silane synthesis, where n-BuLi deprotonates terminal alkynes to generate acetylides.

Synthesis of 2-Ethynyl-indan-2-ol via Acetylide Addition

Lithium Acetylide Generation

In anhydrous tetrahydrofuran (THF) under argon, terminal alkynes (e.g., trimethylsilylacetylene) react with n-BuLi (1.6 M in hexanes) at −78°C to form lithium acetylides. For example, 16.9 mmol of propargyl silane yields 68% of ethyl 2-hydroxy-2-methylpent-3-ynoate after quenching with ethyl pyruvate.

Nucleophilic Addition to Indan-2-one

The lithium acetylide attacks indan-2-one’s carbonyl carbon, forming 2-ethynyl-indan-2-ol. This reaction requires strict temperature control (−78°C to 0°C) to prevent retro-aldol side reactions. Post-reaction workup involves quenching with saturated NH₄Cl, extraction with ethyl acetate, and silica gel chromatography (20–40% EtOAc/hexanes).

Table 1: Representative Yields for Acetylide Additions

SubstrateAcetylide SourceYieldConditions
Indan-2-oneTMS-acetylene68%THF, −78°C, 2h
CyclohexanonePhenylacetylene54%THF, −78°C, 1.5h

Silylation of 2-Ethynyl-indan-2-ol

tert-Butyldimethylsilyl Chloride (TBSCl) Activation

The hydroxyl group of 2-ethynyl-indan-2-ol is protected using TBSCl in the presence of imidazole (1.2 equiv) in dichloromethane (DCM) or DMF. Imidazole scavenges HCl, driving the reaction to completion. Industrial-scale TBSCl synthesis avoids THF, employing dimethyl dichlorosilane (DMCS) and ZnCl₂ at 35–45°C.

Reaction Optimization

Pilot studies show that silylation at 0°C to room temperature over 12 hours achieves >95% conversion. Excess TBSCl (1.5 equiv) ensures complete protection, while column chromatography (10% EtOAc/hexanes) isolates the product.

Table 2: Silylation Conditions and Outcomes

SubstrateSilylating AgentBaseSolventYield
2-Ethynyl-indan-2-olTBSClImidazoleDCM92%
CyclopentanolTBSClPyridineDMF88%

Industrial Considerations for Silane Production

Scalable Synthesis of TBSCl

The patent CN105330683A outlines a rearrangement reaction between tert-butyldimethylchlorosilane and DMCS catalyzed by ZnCl₂ or AlCl₃ at 35–45°C. This method avoids THF, mitigating azeotrope issues during distillation. For example, 151 kg of tert-butyldimethylchlorosilane reacts with 460 kg DMCS to yield 99.99% pure t-butyldimethylsilane after atmospheric distillation.

Solvent and Catalyst Selection

Industrial protocols prioritize dimethyl dichlorosilane as both reactant and solvent, eliminating the need for external solvents. Lewis acids (e.g., ZnCl₂) are used at 1–5 mol%, ensuring cost-effective catalysis.

Characterization and Analytical Data

NMR Spectroscopic Analysis

The target compound exhibits distinct signals in 1H^1H NMR:

  • δ 0.20 (s, 6H, Si(CH₃)₂)

  • δ 0.95 (s, 9H, C(CH₃)₃)

  • δ 2.45 (s, 2H, indan CH₂)

  • δ 7.20–7.40 (m, 4H, aromatic).

13C^{13}C NMR confirms the ethynyl carbon at δ 85–90 ppm and the quaternary silicon-bearing carbon at δ 25–30 ppm.

Chromatographic Purity

Silica gel chromatography (10–20% EtOAc/hexanes) achieves >99% purity, as verified by HPLC with UV detection at 254 nm.

Alternative Synthetic Routes

Sonogashira Coupling

Aryl halides (e.g., 2-bromoindan-2-ol) undergo palladium-catalyzed coupling with terminal alkynes. However, competing protodehalogenation and homocoupling reduce yields to <50%.

Grignard Addition

Ethynylmagnesium bromide adds to indan-2-one, but Grignard basicity promotes enolate formation, complicating isolation .

Q & A

Basic Research Questions

Q. What are the key strategies for synthesizing tert-butyl-(2-ethynyl-indan-2-yloxy)-dimethyl-silane in high yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a tert-butyldimethylsilyl (TBS) protecting group can be introduced to the indanol scaffold via reaction with tert-butyldimethylsilyl chloride (TBSCl) under anhydrous conditions (e.g., THF or DMF) using imidazole or DMAP as a base. Subsequent functionalization of the ethynyl group may involve Sonogashira coupling with terminal alkynes or iodination followed by elimination .
  • Optimization : Ensure rigorous exclusion of moisture to prevent premature desilylation. Monitor reaction progress via TLC or GC-MS, and purify intermediates using silica gel chromatography with hexane/ethyl acetate gradients.

Q. How can the reactivity of the ethynyl group in this compound be leveraged for further derivatization?

  • Approach : The ethynyl moiety enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or alkyne metathesis. For example, palladium-catalyzed cross-coupling (Sonogashira) with aryl/heteroaryl halides can extend conjugation for materials science applications. Alternatively, hydroelementation (e.g., hydroboration or hydrohalogenation) introduces functional handles .
  • Caution : Steric hindrance from the tert-butyl group may slow reaction kinetics; elevated temperatures (60–80°C) or microwave-assisted synthesis may improve efficiency .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Protocols :

  • ¹H/¹³C NMR : Identify the tert-butyl group (δ ~1.0–1.2 ppm for CH₃; δ ~25–30 ppm for quaternary C). The ethynyl proton appears as a singlet near δ 2.5–3.0 ppm, while the silyl ether oxygen deshields adjacent protons .
  • IR : Confirm silyl ether (Si-O-C) stretches at 1050–1150 cm⁻¹ and ethynyl C≡C at ~2100 cm⁻¹ .
  • HRMS : Validate molecular formula (C₁₇H₂₆O₂Si) with exact mass matching ±3 ppm.

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence regioselectivity in catalytic transformations?

  • Analysis : The tert-butyl group creates steric shielding around the indan oxygen, directing electrophilic attacks (e.g., epoxidation or halogenation) to the less hindered ethynyl site. Computational studies (DFT) can map electron density and steric maps to predict selectivity .
  • Case Study : In Heck coupling, bulky ligands (e.g., P(t-Bu)₃) synergize with the tert-butyl group to suppress β-hydride elimination, favoring vinylation over polymerization .

Q. What mechanisms underlie contradictory biological activity data (e.g., tubulin inhibition vs. no observed cytotoxicity)?

  • Resolution : Contradictions may arise from differential cellular uptake (e.g., silyl ethers’ lipophilicity enhancing membrane permeability) or metabolic desilylation in vivo. Validate using:

  • Fluorescence microscopy : Track cellular localization with BODIPY-labeled analogs.
  • Metabolite profiling (LC-MS) : Identify desilylated byproducts in cell lysates .
    • Experimental Design : Compare activity in wild-type vs. cytochrome P450-inhibited cell lines to assess metabolic stability.

Q. How can discrepancies in NMR data for diastereomeric mixtures be resolved?

  • Troubleshooting :

  • Variable-Temperature NMR : Freeze out conformational exchange to resolve overlapping signals.
  • Chiral Derivatization : Convert diastereomers into distinct derivatives (e.g., Mosher esters) for clear ¹H/¹⁹F NMR differentiation .
  • Crystallography : Obtain single-crystal X-ray structures to unambiguously assign stereochemistry .

Q. What catalytic systems are optimal for asymmetric functionalization of the ethynyl group?

  • Recommendations :

  • Chiral Au(I) complexes : Catalyze asymmetric hydroalkoxylation of ethynyl groups with enantiomeric excess (ee) >90% .
  • Enzyme-mediated catalysis : Lipases (e.g., CAL-B) in nonpolar solvents can resolve racemic mixtures via kinetic resolution .
    • Data Interpretation : Use chiral HPLC (e.g., Chiralpak IA) to quantify ee and monitor reaction progress.

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